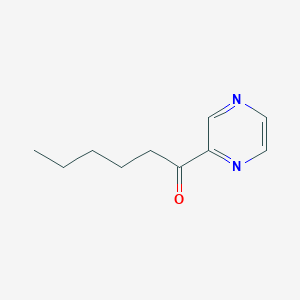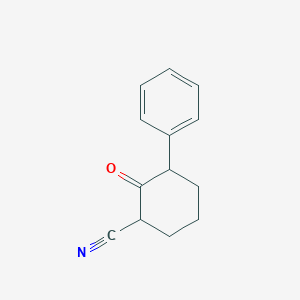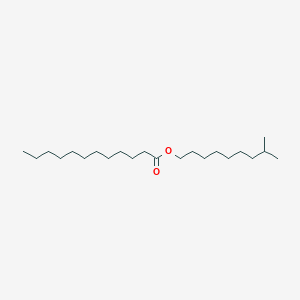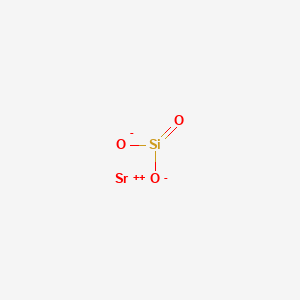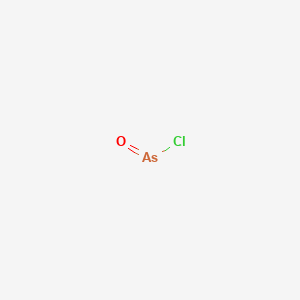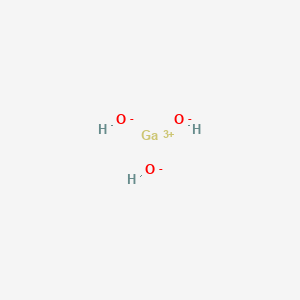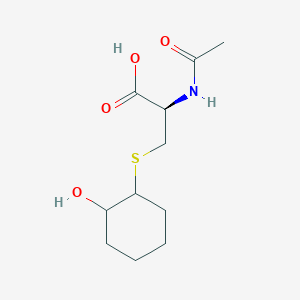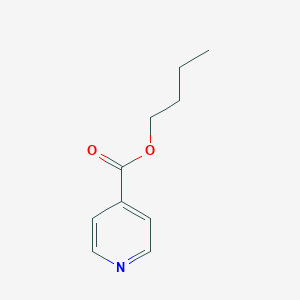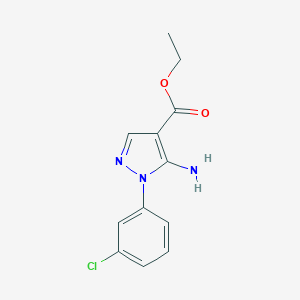![molecular formula C16H17N3O B087473 5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one CAS No. 13450-73-2](/img/structure/B87473.png)
5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one, also known as Dibenzodiazepine (DBD), is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DBD belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative effects. However, DBD has been found to have a unique mechanism of action that sets it apart from other benzodiazepines, making it a promising candidate for the development of new drugs.
作用机制
DBD's mechanism of action is unique compared to other benzodiazepines. It acts as a partial agonist at the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. Unlike other benzodiazepines, DBD does not bind to the GABA receptor with high affinity, which may contribute to its reduced sedative effects. Additionally, DBD has been found to modulate the activity of other neurotransmitter systems, including the serotonin and dopamine systems, which may contribute to its anxiolytic and antidepressant effects.
生化和生理效应
DBD has been found to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, DBD has been found to increase levels of cAMP response element-binding protein (CREB), a transcription factor that is involved in the regulation of gene expression in the brain. These effects may contribute to DBD's therapeutic properties.
实验室实验的优点和局限性
DBD has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. Additionally, it has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. However, there are also limitations to its use in lab experiments. DBD has a low affinity for the GABA receptor, which may make it less effective than other benzodiazepines in certain assays. Additionally, its unique mechanism of action may make it difficult to compare its effects to other drugs.
未来方向
There are a number of future directions for research on DBD. One area of interest is the development of new drugs based on the DBD scaffold. Researchers are exploring the use of DBD derivatives as potential treatments for a variety of conditions, including anxiety, depression, and epilepsy. Additionally, there is interest in exploring the use of DBD as a tool for studying the GABA receptor and other neurotransmitter systems. Finally, there is a need for further research to elucidate the precise mechanism of action of DBD, which may provide insights into the development of new drugs.
合成方法
DBD can be synthesized through a variety of methods, including the Pictet-Spengler reaction and the Bucherer-Bergs reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form an imine intermediate, which then undergoes cyclization to form the DBD ring system. The Bucherer-Bergs reaction involves the reaction of an o-phenylenediamine with a ketone in the presence of a reducing agent to form the DBD ring system.
科学研究应用
DBD has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been found to have anxiolytic and antidepressant effects in animal models, and has shown promise as a treatment for post-traumatic stress disorder (PTSD) and alcohol dependence. Additionally, DBD has been found to have anticonvulsant and antipsychotic effects, making it a potential candidate for the treatment of epilepsy and schizophrenia.
属性
CAS 编号 |
13450-73-2 |
|---|---|
产品名称 |
5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one |
分子式 |
C16H17N3O |
分子量 |
267.33 g/mol |
IUPAC 名称 |
11-(3-aminopropyl)-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C16H17N3O/c17-10-5-11-19-14-8-3-1-6-12(14)16(20)18-13-7-2-4-9-15(13)19/h1-4,6-9H,5,10-11,17H2,(H,18,20) |
InChI 键 |
JMYBSAYHVPNMQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2CCCN |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2CCCN |
同义词 |
5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



